Methyl 5-methylisoxazole-3-carboxylate

Analytical Chemistry Pharmaceutical Quality Control Synthetic Intermediate

Sourcing an authentic Leflunomide impurity standard or a reliable sulfamethoxazole intermediate is critical for regulatory compliance. Methyl 5-methylisoxazole-3-carboxylate (CAS 19788-35-3) directly addresses these needs: • Officially designated Leflunomide Impurity 4/7 for ANDA method validation. • Documented key intermediate in the established sulfamethoxazole synthetic route. • Core scaffold of a promising anti-TB chemotype (Mtb sub-μM potency, Vero IC50 >128 μM). • Versatile ester handle for hydrolysis, amidation, or reduction.

Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
CAS No. 19788-35-3
Cat. No. B024691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methylisoxazole-3-carboxylate
CAS19788-35-3
Molecular FormulaC6H7NO3
Molecular Weight141.12 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)OC
InChIInChI=1S/C6H7NO3/c1-4-3-5(7-10-4)6(8)9-2/h3H,1-2H3
InChIKeyMVHHQOCEOUNTID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-methylisoxazole-3-carboxylate (CAS 19788-35-3): Procurement-Ready Heterocyclic Building Block


Methyl 5-methylisoxazole-3-carboxylate (CAS: 19788-35-3) is a methyl ester derivative of 5-methylisoxazole-3-carboxylic acid. It is a well-characterized, commercially available heterocyclic building block with the molecular formula C6H7NO3 and a molecular weight of 141.12 g/mol . The compound is a crystalline solid with a reported melting point of 90-92 °C and a boiling point of 125 °C at 11 mmHg, and is typically supplied with a purity of ≥97% [1]. It serves as a key synthetic intermediate, most notably in the manufacture of the antibiotic sulfamethoxazole, and as a characterized impurity standard in the quality control of the antirheumatic drug Leflunomide [2][3].

Why Generic Isoxazole Analogs Cannot Substitute for Methyl 5-methylisoxazole-3-carboxylate in Regulated Applications


The substitution of Methyl 5-methylisoxazole-3-carboxylate with a generic isoxazole analog introduces significant scientific and regulatory risk. While the 3-isoxazolecarboxylic acid ester chemotype is associated with a broad range of biological activities, including sub-micromolar activity against Mycobacterium tuberculosis, the specific substitution pattern dictates critical differences in reactivity, stability, and biological function [1][2]. For instance, a 5-methyl substitution versus a 5-hydrogen or 5-aryl group results in different electronic and steric properties, which can drastically alter reaction outcomes in downstream synthesis . More critically, in a regulated pharmaceutical context, this specific compound is a defined impurity (Leflunomide Impurity 7) with a distinct CAS registry number. Substituting it with a close structural relative, such as its ethyl ester or carboxylic acid counterpart, would invalidate analytical methods, fail to meet identity and purity standards, and jeopardize regulatory compliance [3][4].

Quantitative Differentiation of Methyl 5-methylisoxazole-3-carboxylate: A Procurement Evidence Guide


High Purity Threshold for Pharmaceutical and Analytical Applications

Methyl 5-methylisoxazole-3-carboxylate is a well-defined chemical entity with established and stringent purity benchmarks. For use as an analytical standard or a critical synthetic intermediate, its minimum required purity is ≥97%, as per major commercial suppliers, and can be procured with a purity of ≥99% (HPLC) from specialized vendors . This level of purity ensures reliability in quantitative analyses and minimizes side reactions in sensitive syntheses. In contrast, many related isoxazole esters or acids may only be available as 'research grade' with lower or unspecified purity, increasing the risk of irreproducible results.

Analytical Chemistry Pharmaceutical Quality Control Synthetic Intermediate

Defined Role as a Regulatory Impurity Standard in Leflunomide Manufacturing

Methyl 5-methylisoxazole-3-carboxylate is explicitly designated and characterized as a known impurity in the synthesis of the active pharmaceutical ingredient (API) Leflunomide, an antirheumatic drug . It is supplied under the designation 'Leflunomide Impurity 4' or 'Impurity 7' with comprehensive characterization data compliant with regulatory guidelines [1]. This designation is unique to this specific ester derivative. Related analogs, such as the free carboxylic acid (5-methylisoxazole-3-carboxylic acid, CAS 3405-77-4) or other alkyl esters, are not recognized or documented as leflunomide-related impurities in the same official compendia.

Pharmaceutical Analysis Regulatory Compliance Quality Assurance

Established Utility as a Proven Synthetic Intermediate for a High-Volume Antibiotic

This specific methyl ester is a documented intermediate in the industrial synthesis of sulfamethoxazole, a widely used sulfonamide antibiotic [1]. The synthetic route uses acetyl pyruvate methyl ester and hydroxylamine hydrochloride to form the isoxazole ring, leading specifically to Methyl 5-methylisoxazole-3-carboxylate as a key precursor . In comparison, the analogous ethyl ester or the free carboxylic acid would require different reaction conditions or additional synthetic steps, such as ester hydrolysis or transesterification, to enter the same validated manufacturing process for sulfamethoxazole.

Organic Synthesis Process Chemistry Drug Manufacturing

Characterized Physicochemical Profile for Handling and Formulation

Methyl 5-methylisoxazole-3-carboxylate has a well-defined solid-state profile, including a melting point range of 90-92 °C and a boiling point of 125 °C at 11 mmHg [1]. This information is crucial for its safe handling, storage, and use in chemical reactions. While the free acid, 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4), is also a solid, it has a significantly higher melting point (168-170 °C) . This difference in thermal properties reflects the altered intermolecular interactions (e.g., absence of strong carboxylic acid dimerization) and dictates the conditions under which each compound can be effectively purified, dried, or used in solid-phase syntheses.

Pre-formulation Physical Chemistry Material Science

Potential for Lower Cytotoxicity in Anti-TB Research

Methyl 5-methylisoxazole-3-carboxylate belongs to the class of 3-isoxazolecarboxylic acid esters, which have demonstrated potent anti-tubercular (anti-TB) activity with sub-micromolar minimum inhibitory concentrations (MIC) against replicating Mycobacterium tuberculosis (Mtb) [1][2]. Critically, this compound class has shown excellent selectivity and a favorable safety profile in vitro, with IC50 values on Vero cells generally >128 μM [1]. This suggests a wide therapeutic window. While this is class-level evidence, the specific 5-methyl substitution pattern on the isoxazole core is a fundamental feature of this chemotype. Modifying this core, for example, by replacing it with a pyridine ring in related compounds, has been shown to lead to a complete loss of enzyme affinity (IC50 >400 μM) [3]. This underscores that the 5-methylisoxazole-3-carboxylate core is essential for the observed potency and selectivity.

Drug Discovery Tuberculosis Toxicology

Validated Application Scenarios for Methyl 5-methylisoxazole-3-carboxylate (CAS 19788-35-3)


Analytical Method Development and Quality Control for Generic Leflunomide

Procurement is essential for analytical laboratories developing or validating methods for Leflunomide API. This compound is an officially designated impurity (Leflunomide Impurity 4/7) and is required as a reference standard to ensure method specificity, accuracy, and compliance with regulatory filings (e.g., ANDA) [1].

Synthesis of Sulfamethoxazole Antibiotic Intermediates

This specific methyl ester is a documented intermediate in the established synthetic route to sulfamethoxazole [2]. Procuring this compound provides a direct entry into a validated, high-volume pharmaceutical manufacturing process, eliminating the need for alternative, less efficient synthetic pathways.

Early-Stage Medicinal Chemistry for Anti-Tubercular Agents

This compound represents the core scaffold of a promising anti-TB chemotype. The 3-isoxazolecarboxylic acid ester class demonstrates sub-micromolar potency against Mtb and excellent selectivity over mammalian cells (Vero cell IC50 > 128 μM) [3][4]. Procuring this building block is a strategic choice for initiating structure-activity relationship (SAR) studies aimed at developing new, safer tuberculosis treatments.

General Organic Synthesis and Scaffold Diversification

Methyl 5-methylisoxazole-3-carboxylate serves as a versatile, high-purity building block for constructing more complex molecules. The ester functionality allows for further modification through hydrolysis, amidation, or reduction, while the isoxazole ring can undergo electrophilic substitution or be used in cycloaddition reactions, making it valuable for diverse synthetic chemistry programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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